1-(3-Aminophenyl)ethanol

Physicochemical Properties Isomer Comparison Pharmaceutical Intermediates

1-(3-Aminophenyl)ethanol (CAS 2454-37-7) is the mandated reference standard for quantifying Rivastigmine Impurity 10 in pharmaceutical QC. As the meta-substituted aromatic amino alcohol, it serves as a critical chiral building block for beta-adrenergic receptor agonists & serotonin receptor modulators. Substitution with ortho/para isomers invalidates analytical methods; only this specific meta-isomer ensures regulatory compliance.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2454-37-7
Cat. No. B1666771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminophenyl)ethanol
CAS2454-37-7
SynonymsBenzyl alcohol, m-amino-alpha-methyl-
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N)O
InChIInChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3
InChIKeyQPKNDHZQPGMLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminophenyl)ethanol (CAS 2454-37-7): A Critical Meta-Substituted Amino Alcohol for Pharmaceutical Synthesis and Impurity Control


1-(3-Aminophenyl)ethanol (CAS 2454-37-7), also known as 3-(1-hydroxyethyl)aniline or m-amino-α-methylbenzyl alcohol, is an aromatic amino alcohol characterized by a benzene ring bearing an amino group at the meta position and an ethanol group at the first position [1]. Its molecular formula is C8H11NO, with a molecular weight of 137.18 g/mol [2]. This compound exists as a racemic mixture and is a key intermediate in the synthesis of various pharmaceuticals, particularly as a building block for beta-adrenergic receptor agonists and serotonin receptor modulators. It is also a recognized impurity standard for drugs like Rivastigmine, underscoring its importance in analytical quality control within the pharmaceutical industry .

Why 1-(3-Aminophenyl)ethanol (CAS 2454-37-7) Cannot Be Replaced by Positional Isomers or Chiral Analogs in Regulated Pharmaceutical Applications


Generic substitution of 1-(3-Aminophenyl)ethanol with its ortho- or para-positional isomers (e.g., 1-(4-Aminophenyl)ethanol) or with its enantiopure forms is not feasible due to fundamental differences in physicochemical properties, biological activity, and regulatory compliance. Positional isomerism alters the electronic distribution and steric environment of the molecule, which directly impacts its reactivity as a synthetic intermediate and its interaction with biological targets . Furthermore, in the context of pharmaceutical impurity profiling, the specific isomer 1-(3-Aminophenyl)ethanol is a designated reference standard for drugs like Rivastigmine (Impurity 10) . Using a different isomer would invalidate analytical methods and compromise the quality control of the final drug product, as regulatory bodies require the use of the exact specified impurity standard. The following section provides quantitative evidence for these critical differentiations.

Quantitative Evidence Guide for Differentiating 1-(3-Aminophenyl)ethanol (CAS 2454-37-7) from Its Closest Analogs


Comparative Physicochemical Profile: 1-(3-Aminophenyl)ethanol vs. Para-Isomer (1-(4-Aminophenyl)ethanol)

1-(3-Aminophenyl)ethanol exhibits a distinct melting point and boiling point compared to its para-isomer, 1-(4-Aminophenyl)ethanol (CAS 14572-89-5). These differences, stemming from the change in substitution pattern, are critical for compound identification, purity assessment, and downstream processing conditions in industrial synthesis . The lower boiling point of the meta-isomer indicates higher volatility, which can influence purification strategies (e.g., distillation) and storage requirements.

Physicochemical Properties Isomer Comparison Pharmaceutical Intermediates

Comparative Physicochemical Profile: 1-(3-Aminophenyl)ethanol vs. 2-(3-Aminophenyl)ethanol

The structural isomer 2-(3-Aminophenyl)ethanol (CAS 52273-77-5), which has an ethyl spacer between the phenyl ring and hydroxyl group, exhibits a significantly lower melting point and higher boiling point than 1-(3-Aminophenyl)ethanol . This reflects the weaker intermolecular forces in the solid state of the 2-isomer and the greater molecular flexibility of its alkyl chain, impacting its physical handling and potential reactivity.

Physicochemical Properties Isomer Comparison Pharmaceutical Intermediates

Regulatory and Analytical Differentiation: Designated Impurity Standard for Rivastigmine

1-(3-Aminophenyl)ethanol (CAS 2454-37-7) is a formally designated and commercially available reference standard for Rivastigmine Impurity 10 . This specific assignment is not shared by its positional isomers (e.g., 1-(4-Aminophenyl)ethanol) or its enantiomers. In pharmaceutical quality control, the use of the precise reference standard is mandatory for method validation, system suitability testing, and the quantification of process-related impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products.

Pharmaceutical Impurity Analytical Reference Standard Rivastigmine

Optimal Application Scenarios for Procuring 1-(3-Aminophenyl)ethanol (CAS 2454-37-7) Based on Quantified Differentiation


Analytical Reference Standard for Rivastigmine Impurity Profiling

Procure 1-(3-Aminophenyl)ethanol when establishing or performing analytical methods for the detection and quantification of Impurity 10 in Rivastigmine drug substance or drug product. This compound is the established reference standard for this purpose . Its use is critical for ensuring the accuracy of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods used in pharmaceutical quality control and stability studies.

Synthetic Intermediate for Beta-Adrenergic Agonists and Serotonin Modulators

Use 1-(3-Aminophenyl)ethanol as a chiral or achiral building block in the synthesis of pharmaceutical candidates targeting beta-adrenergic or serotonin receptors . The meta-substituted aromatic amino alcohol core is a common pharmacophore in this therapeutic area, and this compound provides a direct route for constructing more complex molecules.

Chiral Resolution and Asymmetric Synthesis Research

Employ racemic 1-(3-Aminophenyl)ethanol as a benchmark substrate for developing and optimizing new methods for kinetic resolution or asymmetric synthesis . The presence of both an amino and a hydroxyl group in close proximity to the chiral center makes it an ideal model compound for testing novel chiral catalysts or biocatalysts, with the distinct melting points of derivatives facilitating easy analysis of enantiomeric excess.

Technical Documentation Hub

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